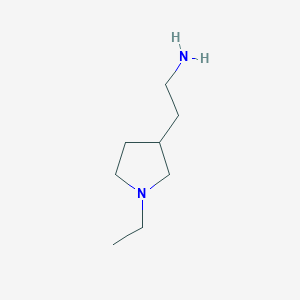
1,2-Bis(tert-butylthio)ethane Borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(tert-butylthio)ethane Borane is a borane complex with the empirical formula C10H28B2S2. It is a stable, nonflammable solid that is commonly used as a reductant in various chemical reactions . This compound is known for its high purity, typically greater than 97.0%, and is stored at temperatures between 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(tert-butylthio)ethane Borane typically involves the reaction of 1,2-bis(tert-butylthio)ethane with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired borane complex. The reaction conditions often include a temperature range of 0-10°C to maintain the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The compound is then purified and stored under appropriate conditions to maintain its stability and reactivity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(tert-butylthio)ethane Borane primarily undergoes reduction reactions due to its strong reductant properties. It can also participate in substitution reactions where the borane group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in reactions with this compound include various organic and inorganic compounds that can act as oxidizing agents or nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the borane complex .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In reduction reactions, the compound often yields reduced organic molecules, while in substitution reactions, the products include new borane complexes with different functional groups .
Aplicaciones Científicas De Investigación
1,2-Bis(tert-butylthio)ethane Borane has a wide range of applications in scientific research In chemistry, it is used as a reductant in various organic synthesis reactions In biology, it can be used to study the effects of borane complexes on biological systemsIn industry, it is used in the production of high-purity chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1,2-Bis(tert-butylthio)ethane Borane involves its ability to donate electrons, making it an effective reductant. The borane group interacts with various molecular targets, facilitating reduction reactions and the formation of new chemical bonds. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds:
- 1,2-Bis(tert-butylthio)ethane
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
Uniqueness: 1,2-Bis(tert-butylthio)ethane Borane is unique due to its combination of high stability, nonflammability, and strong reductant properties. Compared to other borane complexes, it offers a higher degree of purity and stability, making it suitable for a wide range of applications in scientific research and industry .
Propiedades
Número CAS |
71522-78-6 |
|---|---|
Fórmula molecular |
C10H22B2S2 |
Peso molecular |
228.0 g/mol |
Nombre IUPAC |
2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C10H22S2.2B/c1-9(2,3)11-7-8-12-10(4,5)6;;/h7-8H2,1-6H3;; |
Clave InChI |
FDJLBIVCRZWACZ-UHFFFAOYSA-N |
SMILES |
[B].CC(C)(C)SCCSC(C)(C)C |
SMILES canónico |
[B].[B].CC(C)(C)SCCSC(C)(C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




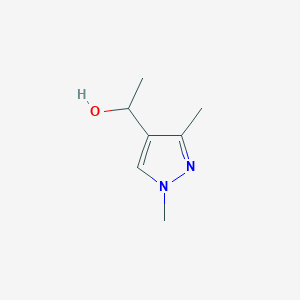
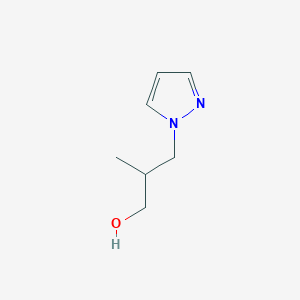


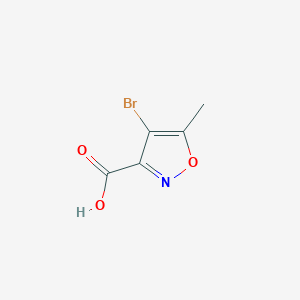
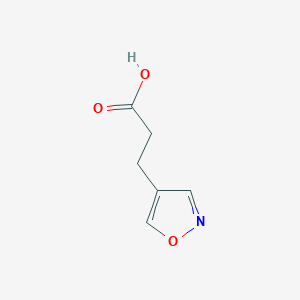
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
